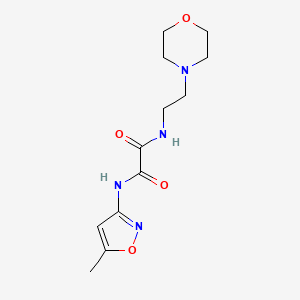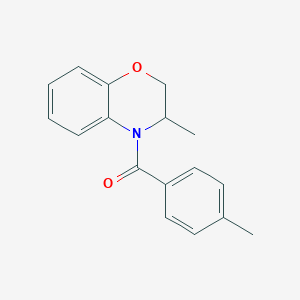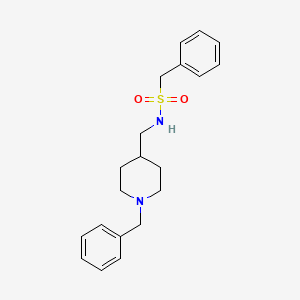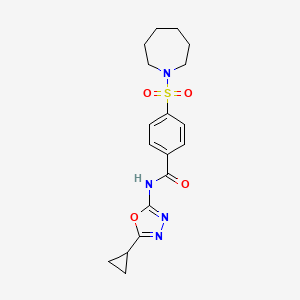
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide” is a chemical compound with the molecular formula C10H15N3O3 .
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has seen significant progress . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The molecular structure of “N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide” is represented by the molecular formula C10H15N3O3 . The average mass is 225.244 Da and the monoisotopic mass is 225.111343 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 439.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.6±3.0 kJ/mol and the flash point is 219.6±28.7 °C . The index of refraction is 1.553 and the molar refractivity is 57.4±0.3 cm3 . The compound has 6 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Compounds structurally related to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide have been extensively explored for their potential in drug design and development. For instance, derivatives of isoxazole and morpholine are found to be effective in inhibiting chaperone heat shock protein 90 (Hsp90), a promising target for cancer therapy due to its role in maintaining the functional shape of many oncogenic proteins (Baruchello et al., 2011). Moreover, isoxazole rings have been utilized in the synthesis of compounds with neuroprotective, anti-inflammatory, and anticancer activities, underscoring the versatility of this moiety in medicinal chemistry.
Neuropharmacology
Research into morpholine derivatives reveals significant applications in neuropharmacology. For example, certain morpholine-containing compounds act as selective serotonin reuptake inhibitors (SSRIs) with potent 5-HT2A antagonist properties, which can influence the treatment of affective and anxiety disorders by modulating the activity of norepinephrine neurons (Szabo & Blier, 2002). This suggests potential applications of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide in the development of novel therapeutic agents for neurological conditions.
Antimicrobial and Anticancer Agents
The synthesis and evaluation of morpholine and isoxazole derivatives have demonstrated promising antimicrobial and anticancer properties. For instance, novel triazole derivatives containing the morpholine moiety have been identified as potent antimicrobial agents (Sahin et al., 2012), suggesting the potential for N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide to serve as a scaffold for developing new antimicrobial compounds. Additionally, isoquinolinequinone–amino acid derivatives, which share structural similarities with the compound of interest, have shown cytotoxic activity against human cancer cells, highlighting the potential for cancer therapeutic applications (Valderrama et al., 2016).
Propiedades
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-9-8-10(15-20-9)14-12(18)11(17)13-2-3-16-4-6-19-7-5-16/h8H,2-7H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWLLEGKUCTRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861533.png)
![2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide](/img/no-structure.png)
![4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2861535.png)

![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2861537.png)
![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2861538.png)
![N-cyclohexyl-2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2861539.png)


![(2S)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2861544.png)


![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)
![[1-(Oxan-2-yl)cyclobutyl]methanol](/img/structure/B2861553.png)